4,4,5,5-tetramethyl-2-{3-methyl-[1,1'-biphenyl]-4-yl}-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-{3-methyl-[1,1’-biphenyl]-4-yl}-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
It’s known that similar boron-containing compounds often interact with various organic substrates in chemical reactions .
Mode of Action
This compound is known to participate in various organic reactions. For instance, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound’s ability to participate in borylation and hydroboration reactions suggests that it could potentially influence various biochemical pathways involving these types of reactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it influences. Given its known reactivity, it could potentially influence the synthesis of various organic compounds within cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity in chemical reactions can be influenced by factors such as temperature, pH, and the presence of catalysts . Furthermore, its stability may be affected by exposure to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{3-methyl-[1,1’-biphenyl]-4-yl}-1,3,2-dioxaborolane typically involves the reaction of 3-methyl-[1,1’-biphenyl]-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-{3-methyl-[1,1’-biphenyl]-4-yl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: It reacts with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts to form organoboron compounds.
Coupling Reactions: It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions.
Transition Metal Catalysts: Used in hydroboration reactions.
Copper Catalysts: Used in coupling reactions with aryl iodides.
Major Products
Pinacol Benzyl Boronate: Formed from borylation reactions.
Organoboron Compounds: Formed from hydroboration reactions.
Aryl Boronates: Formed from coupling reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-{3-methyl-[1,1’-biphenyl]-4-yl}-1,3,2-dioxaborolane has numerous applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, including anti-cancer drugs and enzyme inhibitors.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog used in similar reactions.
Bis(pinacolato)diboron: Another boron-containing compound used in borylation reactions.
Catecholborane: Used in hydroboration reactions.
Uniqueness
4,4,5,5-Tetramethyl-2-{3-methyl-[1,1’-biphenyl]-4-yl}-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity, which make it particularly useful in the synthesis of complex organic molecules. Its ability to form stable boron-carbon bonds under mild conditions sets it apart from other boron-containing compounds.
Properties
CAS No. |
2649399-93-7 |
---|---|
Molecular Formula |
C19H23BO2 |
Molecular Weight |
294.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.